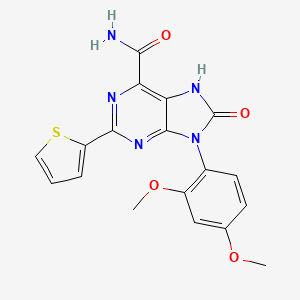
9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex aromatic compounds often involves nucleophilic substitution reactions and polycondensation processes. For instance, in the synthesis of a new aromatic dicarboxylic acid described in the first paper, a nucleophilic substitution reaction was used, followed by alkaline hydrolysis . Similarly, the second paper details the synthesis of a bis(ether-carboxylic acid) through a nucleophilic fluorodisplacement and subsequent alkaline hydrolysis . These methods could potentially be adapted for the synthesis of "9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide" by choosing appropriate starting materials and reaction conditions that would introduce the desired functional groups and structural features.
Molecular Structure Analysis
The molecular structure of aromatic compounds is crucial in determining their properties and reactivity. The papers describe polyamides containing xanthene and fluorene units, which contribute to the rigidity and thermal stability of the polymers . The presence of ether linkages and bulky groups can also influence the solubility and glass transition temperatures of these materials. By analogy, the molecular structure of "9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide" would likely exhibit specific interactions and steric effects due to its aromatic rings and substituents, which would need to be considered in any analysis of its behavior and applications.
Chemical Reactions Analysis
The chemical reactivity of aromatic polyamides is often explored in the context of their potential applications. The papers do not provide specific reactions for the compound , but they do discuss the solubility of the synthesized polyamides in polar aprotic solvents and their ability to form films . These properties suggest that similar compounds might also be processed in this way, and their reactivity could be explored in terms of their potential to form cross-linked structures or interact with other chemical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic polyamides are highlighted in the papers, with emphasis on their high thermal stability, solubility in organic solvents, and ability to form transparent films . These properties are influenced by the molecular structure, such as the presence of xanthene and fluorenylidene units, which increase the rigidity and thermal resistance of the polymers. The compound "9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide" would also be expected to have distinct physical and chemical properties based on its molecular structure, which could include thermal behavior, solubility, and optical properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds with structural similarities often focuses on their synthesis and crystallographic characterization. For example, studies have synthesized compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, exploring their synthesis routes, crystal structures, and molecular interactions (Prabhuswamy et al., 2016). These studies are crucial for understanding the chemical and physical properties of such molecules, laying the groundwork for further applications.
Biological Evaluation and Potential Applications
Several compounds bearing resemblance in structural motifs have been evaluated for their antimicrobial properties, showcasing the potential for similar compounds to be applied in medical research. For instance, compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been synthesized and tested for antimicrobial activities, indicating the possibility of similar compounds being utilized in drug development (Talupur et al., 2021).
Material Science and Engineering Applications
Research into similar compounds has also extended into material science, particularly in the development of novel polymers with enhanced properties. Studies on aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units, for instance, have revealed improved solubility and electrochromic performance, suggesting potential applications in electronics and smart materials (Wang & Hsiao, 2014).
Propriétés
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-26-9-5-6-10(11(8-9)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWGJZXVSHJQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)
![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)
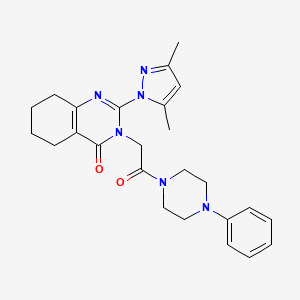
![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)
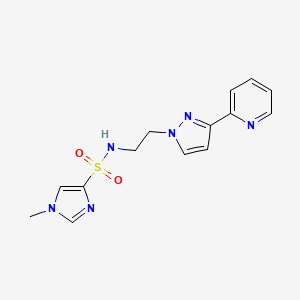
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)
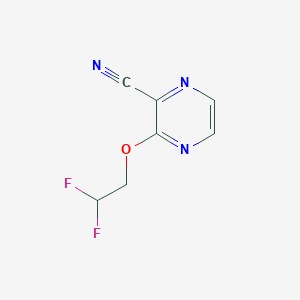
![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)
![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

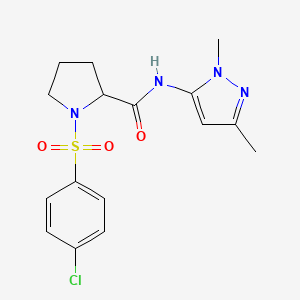
![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)